molecular formula C59H96O26 B15147094 Japondipsaponin E1

Japondipsaponin E1

Cat. No.: B15147094
M. Wt: 1221.4 g/mol
InChI Key: PBZLWDJLELZIJE-NPVALFJQSA-N
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Description

Japondipsaponin E1 is a triterpenoid saponin isolated from the roots of Dipsacus japonicus Miq. This compound is known for its complex structure, which includes multiple sugar moieties. It has been studied for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Japondipsaponin E1 is typically isolated from the ethanolic extract of the roots of Dipsacus japonicus Miq. The extraction process involves several steps, including solvent extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions

Japondipsaponin E1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down the glycosidic bonds in this compound, resulting in the formation of aglycones and sugar moieties.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyl donors and catalysts under controlled conditions.

Major Products Formed

The major products formed from these reactions include various aglycones and glycosylated derivatives, which can exhibit different biological activities compared to the parent compound.

Scientific Research Applications

Mechanism of Action

Japondipsaponin E1 exerts its effects through various molecular targets and pathways. It interacts with cell membrane components, modulates signaling pathways, and influences gene expression. The compound’s ability to induce apoptosis and inhibit cell proliferation is particularly relevant in cancer research .

Comparison with Similar Compounds

Japondipsaponin E1 is unique due to its specific sugar moieties and triterpenoid backbone. Similar compounds include other triterpenoid saponins such as saponin XII and akebia saponin D. These compounds share structural similarities but differ in their biological activities and therapeutic potential .

List of Similar Compounds

  • Saponin XII
  • Akebia saponin D
  • Theasaponin E1
  • Assamsaponin A

This compound stands out due to its unique combination of sugars and its specific biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C59H96O26

Molecular Weight

1221.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C59H96O26/c1-24-34(64)39(69)41(71)48(77-24)83-46-38(68)30(21-61)80-51(44(46)74)82-45-35(65)25(2)78-50(43(45)73)84-47-36(66)28(63)22-76-52(47)81-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,18-16-57(26,58)7)53(75)85-49-42(72)40(70)37(67)29(20-60)79-49/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1

InChI Key

PBZLWDJLELZIJE-NPVALFJQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H]([C@H](CO[C@H]4O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6CC=C8[C@]7(CC[C@@]9([C@H]8CC(CC9)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)CO)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O

Origin of Product

United States

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